molecular formula C16H29P B14539362 Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane CAS No. 62269-83-4

Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane

Cat. No.: B14539362
CAS No.: 62269-83-4
M. Wt: 252.37 g/mol
InChI Key: SRDFJBGOTXPXFY-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane is a chemical compound that belongs to the class of phosphine ligands. It is characterized by the presence of a phosphorous atom bonded to two cyclohexyl groups and a 2-methylprop-2-en-1-yl group. This compound is often used in various chemical reactions, particularly in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-methylprop-2-en-1-yl)phosphane typically involves the reaction of cyclohexylmagnesium bromide with 2-methylprop-2-en-1-ylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine interactions in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of dicyclohexyl(2-methylprop-2-en-1-yl)phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in catalytic systems, and its pathways involve coordination to these metal centers, thereby enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexyl(2-methylprop-2-en-1-yl)phosphane: Characterized by its unique combination of cyclohexyl and 2-methylprop-2-en-1-yl groups.

    Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand with different substituents, used in similar catalytic applications.

    Dicyclohexyl(3-isopropoxy-2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphane: A structurally related compound with additional functional groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, where it can enhance the reactivity and selectivity of the catalytic system.

Properties

CAS No.

62269-83-4

Molecular Formula

C16H29P

Molecular Weight

252.37 g/mol

IUPAC Name

dicyclohexyl(2-methylprop-2-enyl)phosphane

InChI

InChI=1S/C16H29P/c1-14(2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-16H,1,3-13H2,2H3

InChI Key

SRDFJBGOTXPXFY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CP(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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